7-{1-[(2-Fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
7-{1-[(2-Fluoro[1,1’-biphenyl]-4-yl)oxy]ethyl}[1,2,4]triazolo[1,5-a]pyrimidine is a complex organic compound that features a triazolopyrimidine core linked to a fluoro-substituted biphenyl group via an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-{1-[(2-Fluoro[1,1’-biphenyl]-4-yl)oxy]ethyl}[1,2,4]triazolo[1,5-a]pyrimidine typically involves multiple steps:
Formation of the Triazolopyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. Common starting materials include 3-amino-1,2,4-triazole and various substituted pyrimidines.
Introduction of the Biphenyl Group: The biphenyl moiety can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of the biphenyl with a halogenated triazolopyrimidine in the presence of a palladium catalyst.
Ether Linkage Formation: The final step involves the formation of the ether linkage between the biphenyl group and the triazolopyrimidine core. This can be achieved through nucleophilic substitution reactions using appropriate alkylating agents.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow chemistry techniques to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the biphenyl moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the triazolopyrimidine core, potentially leading to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Quinone derivatives of the biphenyl group.
Reduction: Dihydro derivatives of the triazolopyrimidine core.
Substitution: Various substituted ethers depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 7-{1-[(2-Fluoro[1,1’-biphenyl]-4-yl)oxy]ethyl}[1,2,4]triazolo[1,5-a]pyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with specific proteins and enzymes makes it a candidate for drug discovery and development.
Medicine
In medicine, the compound is investigated for its therapeutic potential. It may exhibit activity against various diseases, including cancer, due to its ability to modulate biological pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 7-{1-[(2-Fluoro[1,1’-biphenyl]-4-yl)oxy]ethyl}[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The fluoro-substituted biphenyl group enhances its binding affinity, while the triazolopyrimidine core can modulate the activity of the target. This dual functionality allows the compound to exert its effects through multiple pathways, potentially leading to therapeutic benefits.
Comparison with Similar Compounds
Similar Compounds
- 7-{1-[(2-Chloro[1,1’-biphenyl]-4-yl)oxy]ethyl}[1,2,4]triazolo[1,5-a]pyrimidine
- 7-{1-[(2-Methyl[1,1’-biphenyl]-4-yl)oxy]ethyl}[1,2,4]triazolo[1,5-a]pyrimidine
- 7-{1-[(2-Bromo[1,1’-biphenyl]-4-yl)oxy]ethyl}[1,2,4]triazolo[1,5-a]pyrimidine
Uniqueness
The uniqueness of 7-{1-[(2-Fluoro[1,1’-biphenyl]-4-yl)oxy]ethyl}[1,2,4]triazolo[1,5-a]pyrimidine lies in its fluoro-substituted biphenyl group, which enhances its chemical stability and biological activity compared to its chloro, methyl, or bromo analogs. This makes it a more potent candidate for various applications, particularly in medicinal chemistry.
Properties
IUPAC Name |
7-[1-(3-fluoro-4-phenylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4O/c1-13(18-9-10-21-19-22-12-23-24(18)19)25-15-7-8-16(17(20)11-15)14-5-3-2-4-6-14/h2-13H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYCLAFHVJAMNAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC2=NC=NN12)OC3=CC(=C(C=C3)C4=CC=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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